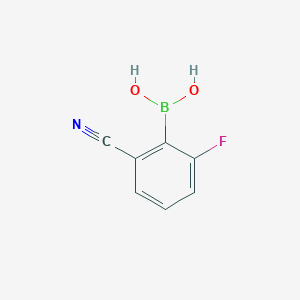

2-Cyano-6-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-cyano-6-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BFNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLSIVNRHUSMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477892 | |

| Record name | 2-cyano-6-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656235-44-8 | |

| Record name | 2-cyano-6-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Cyano-6-fluorophenylboronic acid: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-6-fluorophenylboronic acid is a highly functionalized synthetic building block of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring both an electron-withdrawing cyano group and a strongly electronegative fluorine atom ortho to the boronic acid moiety, imparts distinct reactivity and makes it a valuable reagent for introducing complex fluorinated aryl motifs into target molecules. This guide provides an in-depth overview of its chemical properties, primary applications in palladium-catalyzed cross-coupling reactions, and detailed experimental protocols for its use.

Core Chemical and Physical Properties

This compound is a solid at room temperature.[2][3] While specific data for melting point, boiling point, and density are not consistently reported in public literature, likely due to decomposition at elevated temperatures, its other core properties are well-documented.[4] The compound is typically stored at ambient temperature or under refrigerated conditions at -20°C for long-term stability.[3]

| Property | Data | Reference |

| IUPAC Name | (2-cyano-6-fluorophenyl)boronic acid | [2][3] |

| CAS Number | 656235-44-8 | [3][5][6] |

| Molecular Formula | C₇H₅BFNO₂ | [2][3][5] |

| Molecular Weight | 164.93 g/mol | [2] |

| Physical Form | Solid | [2][3] |

| Typical Purity | ≥96% | [2][3] |

| Canonical SMILES | N#CC1=CC=CC(F)=C1B(O)O | [2] |

| InChI Key | PPLSIVNRHUSMMC-UHFFFAOYSA-N | [2][3] |

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction .[7] This palladium-catalyzed cross-coupling is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl structures that form the core of many pharmaceutical agents and functional materials.[7][8]

The Suzuki-Miyaura Coupling

The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to form a new C-C bond.[7] The ortho-fluoro and cyano substituents on this compound can modulate the electronic properties and steric environment of the molecule, influencing reaction rates and selectivity.

The Challenge of Protodeboronation

A significant challenge when using ortho-fluorinated arylboronic acids is their susceptibility to protodeboronation , a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under the basic conditions required for the Suzuki coupling.[9] This decomposition pathway competes with the desired cross-coupling, reducing product yield.

To overcome this, modern protocols employ highly active palladium precatalysts (often featuring bulky, electron-rich phosphine ligands) that promote a rapid rate of cross-coupling, which outpaces the rate of protodeboronation.[10] The choice of base and solvent is also critical to minimize this unwanted side reaction.

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section details a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. This method is adapted from established procedures for unstable ortho-substituted boronic acids.

Reaction Scheme:

Materials:

-

Aryl Bromide (Ar-Br) (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Palladium Precatalyst (e.g., SPhos Pd G3) (0.02 mmol, 2 mol%)

-

Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution

-

Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

-

Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and this compound (1.5 mmol).

-

Catalyst Addition: Add the palladium precatalyst (0.02 mmol).

-

Inert Atmosphere: Seal the vial with a septum and carefully purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (2 mL) via syringe.

-

Base Addition: Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.

-

Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to the high catalyst activity, reactions are often complete within 30-60 minutes.

-

Workup: Upon completion, quench the reaction with water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to form the product and regenerate the catalyst.

Experimental Workflow for Cross-Coupling

The following diagram outlines the key steps in the laboratory procedure for performing the Suzuki-Miyaura coupling.

Safety and Handling

This compound is classified as harmful and an irritant.[2]

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Precautions: Handle in a well-ventilated area or fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid formation of dust and inhalation.[11]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. usbio.net [usbio.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. (2-Cyano-6-fluorophenyl)boronic acid | 656235-44-8 [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. aobchem.com [aobchem.com]

- 6. 656235-44-8|(2-Cyano-6-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyano-6-fluorophenylboronic acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyano-6-fluorophenylboronic acid, a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. This document details its molecular structure, physicochemical properties, and provides insights into its synthesis and common applications, supported by experimental data and protocols.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic boronic acid. The presence of both a cyano (-CN) and a fluorine (-F) group on the phenyl ring significantly influences its reactivity and properties, making it a valuable reagent in cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₅BFNO₂ | [1][2][3][4][5] |

| Molecular Weight | 164.93 g/mol | [1][3][5] |

| CAS Number | 656235-44-8 | [2][3][4][5] |

| IUPAC Name | (2-Cyano-6-fluorophenyl)boronic acid | [4][5] |

| Physical Form | Solid | [4][5] |

| Purity | Typically ≥96% | [4][5] |

| SMILES | OB(O)C1=C(F)C=CC=C1C#N | [1] |

| InChI Key | PPLSIVNRHUSMMC-UHFFFAOYSA-N | [4][5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The hydroxyl protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the cyano carbon, and the carbon atom attached to the boron atom. The carbon signals will show coupling with the fluorine atom (¹JCF, ²JCF, etc.), which can aid in signal assignment. The carbon bearing the boronic acid group is often observed as a broad signal due to quadrupolar relaxation of the boron nucleus.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid, often involved in hydrogen bonding. For the related 2-fluorophenylboronic acid, O-H stretching modes are observed at 3467 cm⁻¹ in the solid state.[8]

-

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.

-

B-O stretch: Bands in the region of 1310-1380 cm⁻¹.

-

Aromatic C-H and C=C stretches: Signals characteristic of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometric analysis would be expected to show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a general and robust method involves the ortho-lithiation of a substituted benzonitrile followed by reaction with a borate ester and subsequent hydrolysis. A relevant patented method for a similar compound provides a basis for a potential synthetic route.[9][10]

Illustrative Synthetic Pathway

A plausible synthetic route starting from 2-fluorobenzonitrile is outlined below. This pathway is based on established organometallic chemistry principles.

Caption: Plausible synthetic pathway for this compound.

General Experimental Protocol

-

Ortho-lithiation: A solution of 2-fluorobenzonitrile in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to effect regioselective deprotonation at the position ortho to the fluorine atom.

-

Borylation: A trialkyl borate, typically triisopropyl borate, is then added to the solution of the lithiated intermediate. The reaction is allowed to proceed at low temperature before gradually warming to room temperature.

-

Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid).

-

Work-up and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Organic Synthesis

This compound is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[11][12] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many biologically active molecules.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure that can be adapted for the coupling of this compound with various aryl or heteroaryl halides.

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene, 1,4-dioxane, or a mixture of DMF and water). The reaction mixture is typically degassed by bubbling with an inert gas for 15-30 minutes.

-

Reaction: The mixture is heated to a temperature between 80-120 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography or recrystallization to afford the desired biaryl or heteroaryl product.

Drug Development and Medicinal Chemistry

The structural motif of a fluorinated cyanobiphenyl is of significant interest in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Consequently, this compound serves as a valuable starting material for the synthesis of a wide range of potential therapeutic agents.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.

Table 2: Hazard Information for this compound

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or under a fume hood.

In case of exposure, follow the first-aid measures outlined in the SDS.

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the primary literature for more detailed and specific experimental conditions.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. aobchem.com [aobchem.com]

- 3. usbio.net [usbio.net]

- 4. (2-Cyano-6-fluorophenyl)boronic acid | 656235-44-8 [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

- 10. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [journals.kashanu.ac.ir]

In-Depth Technical Guide: Physical Properties of 2-Cyano-6-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-6-fluorophenylboronic acid is a specialized organic compound of significant interest in medicinal chemistry and materials science. As a substituted phenylboronic acid, it serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The presence of both a cyano and a fluoro group on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and the characteristics of the resulting molecules. This guide provides a comprehensive overview of the known physical properties of this compound, outlines experimental protocols for their determination, and presents logical workflows for its characterization.

Core Physical Properties

While extensive experimental data for this compound is not widely published, a summary of its known and inferred physical properties is presented below. The lack of specific quantitative values for properties such as melting point and boiling point in publicly available databases suggests that these may not have been experimentally determined or reported.[1]

Data Summary

| Property | Value/Observation | Source |

| Molecular Formula | C₇H₅BFNO₂ | [2][3][4] |

| Molecular Weight | 164.93 g/mol | [3][4] |

| Appearance | Solid | [2][3] |

| Purity | Typically ≥95% | [2][4][5] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Solubility | Phenylboronic acids are generally soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[6] Specific solubility data for this compound in various solvents is not readily available. | General knowledge |

| pKa | The pKa of phenylboronic acids is influenced by substituents on the aromatic ring. While the specific pKa of this compound is not published, it can be estimated based on related compounds. The pKa of phenylboronic acid is approximately 8.8. Electron-withdrawing groups, such as the cyano and fluoro groups, are expected to decrease the pKa, making it more acidic. | General knowledge |

| Storage | Store in a cool, dry place. Some suppliers recommend refrigeration.[7] | [2] |

Experimental Protocols for Property Determination

For researchers seeking to experimentally determine the physical properties of this compound, the following established methodologies are recommended.

Melting Point Determination

A standard capillary melting point apparatus can be used. A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Determination

A dynamic (or synthetic) method can be employed to determine the solubility in various organic solvents.[8]

Methodology:

-

A known mass of this compound is added to a known volume of the desired solvent in a sealed vial equipped with a magnetic stirrer.

-

The mixture is slowly heated while being vigorously stirred.

-

The temperature at which the last solid particles dissolve (the clear point) is recorded. This corresponds to the saturation temperature for that specific concentration.

-

The process is repeated with different concentrations to construct a solubility curve.

pKa Determination

Potentiometric or spectrophotometric titration are common methods for determining the acid dissociation constant (pKa).[9][10]

Potentiometric Titration Methodology:

-

A known concentration of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture due to limited aqueous solubility).

-

A standardized solution of a strong base (e.g., NaOH) is gradually added using a precision burette.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

Logical Workflow for Physical Property Assessment

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound like this compound.

Caption: A logical workflow for the physical characterization of a chemical compound.

Conclusion

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. (2-Cyano-6-fluorophenyl)boronic acid | 656235-44-8 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. capotchem.com [capotchem.com]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]

- 7. This compound | CAS#:656235-44-8 | Chemsrc [chemsrc.com]

- 8. d-nb.info [d-nb.info]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to 2-Cyano-6-fluorophenylboronic Acid: A Versatile Reagent for Synthetic Chemistry

CAS Number: 656235-44-8

This technical guide provides an in-depth overview of 2-Cyano-6-fluorophenylboronic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, safety information, primary applications, and a representative experimental protocol for its use in cross-coupling reactions.

Core Properties and Safety Data

This compound is a white to off-white solid organic compound. Its unique substitution pattern, featuring both an electron-withdrawing cyano group and a fluorine atom ortho to the boronic acid moiety, makes it a valuable reagent for creating sterically hindered and electronically modulated biaryl compounds.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 656235-44-8 | [1] |

| Molecular Formula | C₇H₅BFNO₂ | [1] |

| Molecular Weight | 164.93 g/mol | |

| IUPAC Name | (2-cyano-6-fluorophenyl)boronic acid | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| InChI Key | PPLSIVNRHUSMMC-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(C(=C(C1)F)B(O)O)C#N | |

| Storage Temperature | Room Temperature / 2-8°C |

Safety and Handling Information

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Signal Word: Warning

GHS Pictogram: GHS07 (Exclamation Mark)

Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds, particularly for generating biaryl and heteroaryl structures.

Suzuki-Miyaura Cross-Coupling

The fluorine and cyano substituents on the phenyl ring significantly influence the electronic properties of the molecule, making it a valuable building block for synthesizing complex organic molecules. Fluorinated biaryl compounds are of high interest in:

-

Drug Discovery: The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Boronic acids are crucial motifs in the synthesis of many active pharmaceutical ingredients (APIs).

-

Materials Science: Fluorinated organic compounds are used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers due to their unique electronic and photophysical properties.

-

Agrochemicals: The compound can serve as a precursor for novel pesticides and herbicides.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the final biaryl product and regenerate the catalyst.

References

An In-depth Technical Guide to the Stability and Storage of 2-Cyano-6-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Cyano-6-fluorophenylboronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of synthesized materials. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for its handling and analysis.

Physicochemical Properties

This compound is a solid, white to off-white crystalline powder. Its chemical structure, featuring a boronic acid group ortho to both a cyano and a fluoro substituent on a phenyl ring, dictates its reactivity and stability profile.

| Property | Value |

| CAS Number | 656235-44-8 |

| Molecular Formula | C₇H₅BFNO₂ |

| Molecular Weight | 164.93 g/mol |

| Physical Form | Solid[1] |

| Purity | Typically ≥95% |

Stability Profile

Arylboronic acids, including this compound, are generally stable compounds under recommended storage conditions. However, their stability can be compromised by several factors, primarily moisture, heat, and light. The electron-withdrawing nature of the cyano and fluoro groups can influence the reactivity of the boronic acid moiety.

Thermal Stability

Hydrolytic Stability

Moisture is a critical factor affecting the stability of this compound. Like other boronic acids, it is susceptible to dehydration to form its corresponding cyclic anhydride, a boroxine. This reaction is reversible in the presence of water. Prolonged exposure to moisture can lead to the formation of these less reactive boroxine trimers.

Photostability

Exposure to light, particularly UV radiation, can potentially lead to the degradation of arylboronic acids. While specific photostability studies on this compound are not widely published, it is best practice to store the compound in amber vials or otherwise protected from light to minimize the risk of photochemical degradation.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and reactivity of this compound.

Storage Conditions

There are varying recommendations for the storage temperature of this compound, likely depending on the intended duration of storage and the purity of the material.

| Storage Condition | Recommendation | Rationale |

| Short-term (days to weeks) | Ambient temperature in a desiccator. | Minimizes exposure to atmospheric moisture. |

| Medium-term (weeks to months) | Refrigerated (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. | Reduces the rate of potential degradation reactions and minimizes moisture ingress. |

| Long-term (months to years) | Frozen (-20 °C) under an inert atmosphere in a tightly sealed container.[2] | Provides the most stable environment by significantly slowing down all potential degradation pathways.[2] |

For maximum product recovery, it is recommended to centrifuge the vial before removing the cap.[2]

Handling

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Keep the container tightly closed when not in use to prevent moisture absorption.

-

The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

Degradation Pathways

The primary degradation pathways for this compound are consistent with those of other arylboronic acids.

Dehydration to Boroxine

The most common degradation pathway for boronic acids is the intermolecular dehydration of three molecules to form a six-membered ring called a boroxine. This process is an equilibrium, and the presence of water will shift the equilibrium back towards the boronic acid.

Oxidative Deboronation

Arylboronic acids can undergo oxidative degradation, particularly in the presence of oxidizing agents or under certain catalytic conditions, leading to the cleavage of the C-B bond and the formation of a phenol. For this compound, this would result in 2-cyano-6-fluorophenol. This pathway is generally less common under standard storage conditions but can be a concern in solution or during chemical reactions.[4]

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and equipment.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect the formation of degradation products over time under various storage conditions.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

-

Aliquot the stock solution into several amber HPLC vials.

-

Expose the vials to different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, photostability chamber).

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with a suitable gradient (e.g., 95% A, 5% B) and increase the percentage of B over time to elute the compound and any potential degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Inject a sample from each condition at specified time points (e.g., t=0, 1 week, 2 weeks, 1 month).

-

Monitor the peak area of the main compound and the appearance of any new peaks.

-

Calculate the percentage of the main compound remaining and the percentage of each degradation product.

-

Protocol 2: Monitoring Dehydration by ¹H NMR Spectroscopy

Objective: To qualitatively or semi-quantitatively monitor the conversion of this compound to its boroxine form.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of this compound in an anhydrous deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire an initial ¹H NMR spectrum. The B(OH)₂ protons will typically appear as a broad singlet.

-

To a separate sample, add a controlled amount of D₂O and acquire another spectrum to observe the exchange of the hydroxyl protons and any shifts in the aromatic signals.

-

-

Data Analysis:

-

The formation of the boroxine will result in the disappearance of the B(OH)₂ signal and may cause shifts in the aromatic proton signals.

-

By integrating the relevant aromatic signals of both the boronic acid and the boroxine, a ratio can be determined to estimate the extent of dehydration under the given conditions.

-

Summary of Stability and Storage Recommendations

The following table summarizes the key stability and storage considerations for this compound based on available data for this and related arylboronic acids.

| Parameter | Condition | Recommendation/Observation |

| Temperature | -20°C | Recommended for long-term storage to minimize degradation.[2] |

| 2-8°C | Suitable for medium-term storage. | |

| Ambient | Acceptable for short-term storage, preferably in a desiccator. | |

| Humidity | High Humidity | Avoid. Promotes the formation of boroxines. |

| Dry/Inert Atmosphere | Recommended to prevent hydrolysis. | |

| Light | UV/Strong Light | Avoid. Store in light-resistant containers. |

| pH (in solution) | Neutral | Generally more stable. |

| Acidic/Basic | Can catalyze degradation. | |

| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | Store separately.[3] |

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the stability and reliability of this compound in their applications.

References

reactivity of ortho-substituted phenylboronic acids

An In-depth Technical Guide on the Reactivity of ortho-Substituted Phenylboronic Acids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reactivity of these compounds is profoundly influenced by the nature and position of substituents on the phenyl ring. This technical guide provides a detailed examination of the unique chemical behavior of ortho-substituted phenylboronic acids. The presence of a substituent adjacent to the boronic acid moiety introduces a combination of steric and electronic effects, collectively known as the "ortho effect," which significantly alters the acid's reactivity compared to its meta and para isomers. This document outlines these effects, presents quantitative data on reactivity, details key experimental protocols, and offers troubleshooting strategies for challenging coupling reactions.

The "Ortho Effect": Steric and Electronic Influences

The proximity of a substituent to the boronic acid group in the ortho position creates a unique chemical environment that governs the molecule's reactivity.

Steric Hindrance

The primary consequence of ortho-substitution is steric hindrance. The bulk of the substituent can impede the approach of reagents to the boron center. In the context of the Suzuki-Miyaura coupling, this steric clash is most critical during the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst. The bulky substituent can slow down or even prevent the formation of the necessary transition state, leading to significantly lower reaction rates and yields.[1][2] This steric strain can also force the boronic acid group to twist out of the plane of the aromatic ring, which disrupts π-conjugation and further modifies its electronic properties and reactivity.[3][4]

Electronic Effects

Electronic effects modulate the acidity (pKa) of the boronic acid and the nucleophilicity of the aryl ring.[3]

-

Electron-Withdrawing Groups (EWGs) : An EWG (e.g., -NO₂) in the ortho position increases the Lewis acidity of the boron atom by stabilizing the corresponding boronate anion through inductive and resonance effects. This results in a lower pKa value.[3] While increased acidity can be beneficial, the strong electron-withdrawing nature decreases the nucleophilicity of the carbon atom attached to boron, which can slow the rate-limiting transmetalation step.[1]

-

Electron-Donating Groups (EDGs) : An EDG (e.g., -OCH₃) generally decreases the acidity of the boronic acid. Some ortho-substituents, like -OCH₃ or -OH, can participate in intramolecular coordination with the boron atom or chelate to the metal center during catalysis, which can either stabilize intermediates and accelerate the reaction or form inert complexes that inhibit it.[5][6]

Quantitative Data Presentation

The interplay of steric and electronic factors is reflected in quantitative measurements of acidity and reaction efficiency.

Acidity (pKa) of Substituted Phenylboronic Acids

The acidity of a boronic acid is a critical parameter affecting its solubility and reactivity. The presence of an electron-withdrawing nitro group significantly increases acidity (lowers pKa).[3]

| Compound | Substituent Position | pKa Value | Reference |

| Phenylboronic Acid | Unsubstituted | ~8.8 | [3] |

| 2-Nitrophenylboronic Acid | ortho | 7.83 (Predicted) | [3] |

| 3-Nitrophenylboronic Acid | meta | 7.1 (Experimental) | [3] |

Note: The lower experimental pKa of the meta-isomer compared to the predicted ortho-isomer value highlights the complex interplay of factors beyond simple electronic effects, including potential intramolecular interactions in the ortho case.[3][7]

Comparative Reactivity in Suzuki-Miyaura Coupling

The diminished reactivity of ortho-substituted isomers is evident in direct comparisons of reaction yields. A general reactivity trend of para > meta >> ortho is commonly observed.[1]

| Boronic Acid Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |

| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 | [1] |

| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | 45 | [1] |

Note: The significantly lower yield for the ortho-isomer, even with a more reactive aryl chloride, a highly active catalyst system (SPhos), higher temperature, and longer reaction time, underscores the profound negative impact of steric hindrance.[1][2]

Key Reactions and Competing Pathways

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is the most prominent application of phenylboronic acids. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. For ortho-substituted phenylboronic acids, the base-assisted transmetalation step is typically rate-limiting due to steric hindrance.[2][8]

Protodeboronation: An Undesired Side Reaction

Protodeboronation is a competing reaction in which the carbon-boron bond is cleaved by a proton source (often water or solvent), replacing the boronic acid group with a hydrogen atom.[9] This process is often accelerated by heat and basic conditions.[9][10] Electron-rich and certain sterically hindered boronic acids, including some ortho-phenol derivatives, are particularly susceptible to this decomposition pathway, which consumes the starting material and reduces the overall yield of the desired coupling product.[11][12]

Experimental Protocols

Success with ortho-substituted phenylboronic acids often requires carefully optimized conditions and specialized reagents.

Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate

This general protocol is a starting point for the coupling of an ortho-substituted phenylboronic acid with an aryl halide, adapted from literature procedures.[1][2][13]

-

Reagent Preparation : In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), the ortho-substituted phenylboronic acid (1.2-1.5 equiv), and a strong base (e.g., K₃PO₄, 3.0 equiv).

-

Catalyst/Ligand Addition : Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich biarylphosphine ligand (e.g., SPhos or XPhos, 2-4 mol% relative to Pd). These ligands are crucial for promoting the difficult oxidative addition and transmetalation steps.[2]

-

Solvent Addition : Add a degassed solvent system. A mixture of an organic solvent like toluene or dioxane with water (e.g., 10:1 ratio) is commonly used.

-

Reaction Execution : Seal the flask and heat the reaction mixture with vigorous stirring to a temperature between 100-120 °C. Reaction times are typically long, ranging from 12 to 48 hours.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS to determine the consumption of starting materials.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

Protocol: Spectrophotometric Determination of pKa

This method is used to experimentally determine the acidity of a boronic acid that possesses a chromophore.[3]

-

Stock Solution Preparation : Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., DMSO or ethanol).

-

Buffer Preparation : Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 6 to pH 10).

-

Sample Preparation : For each pH value, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing the buffer solution. Ensure the final concentration is suitable for UV-Vis analysis.

-

Spectrophotometric Measurement : Record the UV-Vis absorbance spectrum for each sample at each pH.

-

Data Analysis : Identify a wavelength where the absorbance of the protonated boronic acid (ArB(OH)₂) and the deprotonated boronate (ArB(OH)₃⁻) differ significantly. Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

pKa Determination : Fit the resulting titration curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the sigmoid curve corresponds to the pKa of the boronic acid.

Troubleshooting and Strategic Workflow

Low yields in reactions involving ortho-substituted phenylboronic acids are common. A systematic approach to optimization is essential.

A key strategy for overcoming the inherent instability of some ortho-substituted boronic acids is to use more robust derivatives. Air-stable N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts can be employed.[14] These compounds act as "slow-release" sources of the boronic acid under the reaction conditions, maintaining a low steady-state concentration that favors the desired cross-coupling over decomposition pathways like protodeboronation.[9][14]

Conclusion

The is a complex subject dominated by the dual influences of steric hindrance and electronic effects. These substrates present significant challenges, primarily in the Suzuki-Miyaura cross-coupling, where they exhibit markedly lower reactivity compared to their meta and para counterparts. Overcoming these challenges requires a nuanced understanding of the underlying principles and the strategic application of specialized catalytic systems, stronger reaction conditions, and, in some cases, the use of stabilized boronic acid surrogates. This guide provides the foundational knowledge, quantitative data, and practical protocols necessary for researchers to effectively navigate the complexities and unlock the synthetic potential of this important class of reagents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Ortho effect - Wikipedia [en.wikipedia.org]

- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

The Disparate Electronic Influence of Cyano and Fluoro Groups on Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic functionalization of boronic acids is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of possible substituents, cyano (-CN) and fluoro (-F) groups are of particular interest due to their profound and distinct electronic effects. This technical guide provides a comprehensive analysis of the electronic influence of these two groups on the core properties of boronic acids, including their acidity (pKa), Lewis acidity, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying chemical principles to serve as a valuable resource for researchers in the field.

Introduction: The Significance of Electronic Modulation

Boronic acids and their derivatives are indispensable tools in organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1][2] The electronic nature of the substituents on the boronic acid's aryl ring plays a critical role in modulating its chemical properties and reactivity. Electron-withdrawing groups (EWGs) are known to increase the Lewis acidity of the boron center, which can have significant implications for reaction kinetics and selectivity.[3]

The cyano and fluoro groups, while both being electron-withdrawing, exert their influence through different combinations of inductive and resonance effects, leading to nuanced differences in the behavior of the corresponding boronic acids. Understanding these differences is crucial for the rational design of novel therapeutics, molecular probes, and advanced materials.[4][5][6][7]

Quantitative Analysis of Electronic Effects

The electronic impact of the cyano and fluoro substituents can be quantified through several key parameters, including the acid dissociation constant (pKa) and Hammett substituent constants (σ).

Acidity (pKa) of Substituted Phenylboronic Acids

The pKa of a boronic acid is a measure of its Brønsted acidity in aqueous solution, which is directly related to its Lewis acidity.[3][8] Electron-withdrawing substituents increase the acidity of the boronic acid by stabilizing the resulting boronate anion, thus lowering the pKa value.[3] The tables below summarize the pKa values for various cyano- and fluoro-substituted phenylboronic acids.

Table 1: pKa Values of Fluoro-Substituted Phenylboronic Acids [9]

| Substituent Position | pKa |

| 2-Fluoro | 8.07 |

| 3-Fluoro | 8.35 |

| 4-Fluoro | 8.77 |

| 2,3,4,6-Tetrafluoro | 6.17 |

Table 2: pKa Values of Cyano-Substituted Phenylboronic Acids

| Substituent Position | pKa |

| 2-Cyano | 7.72 |

| 3-Cyano | 7.92 |

| 4-Cyano | 7.82 |

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).

From the data, it is evident that both fluoro and cyano groups increase the acidity of phenylboronic acid (pKa ≈ 8.86). Notably, the cyano group generally leads to a more significant decrease in pKa compared to a single fluoro substituent, indicating its stronger electron-withdrawing effect in this context.

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group.

Table 3: Hammett Constants (σ) for Cyano and Fluoro Groups

| Substituent | σ (meta) | σ (para) |

| -F | 0.34 | 0.06 |

| -CN | 0.62 | 0.67 |

The significantly larger positive σ values for the cyano group, in both the meta and para positions, quantitatively confirm its superior electron-withdrawing strength compared to the fluoro group. This is attributed to the strong inductive and resonance effects of the nitrile functionality.

Lewis Acidity and Acceptor Number

The Lewis acidity of boronic acids is a critical factor in their interactions with other molecules, including the palladium catalyst in cross-coupling reactions. While pKa provides an indirect measure, the Gutmann-Beckett method, which determines the Acceptor Number (AN), offers a more direct quantification of Lewis acidity. The AN is derived from the change in the 31P NMR chemical shift of triethylphosphine oxide upon complexation with the Lewis acid. A higher AN value corresponds to a stronger Lewis acid.

Impact on Reactivity: The Suzuki-Miyaura Coupling

The electronic properties of the boronic acid have a profound impact on the key steps of the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step.

dot

Caption: The Suzuki-Miyaura catalytic cycle and the influence of EWGs.

Electron-withdrawing groups on the arylboronic acid increase the Lewis acidity of the boron atom, which is generally believed to facilitate the transmetalation step. However, a competing effect is the reduced nucleophilicity of the aryl group being transferred. The overall reaction rate is a balance of these factors. For the Suzuki-Miyaura reaction, the formation of a boronate species upon reaction with a base is crucial for the transmetalation step. While EWGs enhance the Lewis acidity of the boronic acid, they can also decrease the electron density on the aryl ring, potentially slowing down its transfer to the palladium center. Despite this, studies have shown that electron-deficient arylboronic acids can be effective coupling partners, often requiring careful optimization of reaction conditions.

Experimental Protocols

Synthesis of 4-Cyanophenylboronic Acid

This protocol is adapted from established literature procedures.

Materials:

-

4-Bromobenzonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Hydrochloric acid (4N)

-

Sodium hydroxide (1N)

-

Dichloromethane (CH₂Cl₂)/THF (1:1)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Dissolve 4-bromobenzonitrile (0.50 mol) in anhydrous THF (1.1 L) at room temperature.

-

Cool the solution to -100 °C.

-

Slowly add a 1.6 M solution of n-BuLi in hexanes (0.567 mol) over 15 minutes, maintaining the internal temperature between -105 °C and -93 °C.

-

Add trimethyl borate (0.78 mol) to the reaction mixture over 3 minutes.

-

Allow the reaction mixture to slowly warm to room temperature over approximately 2.5 hours.

-

Acidify the reaction mixture to pH 2.2 with 4N HCl and dilute with CH₂Cl₂ (200 mL).

-

Separate the aqueous layer, and wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield a solid.

-

Purify the solid by dissolving it in 1N NaOH and extracting with a 1:1 mixture of CH₂Cl₂ and THF.

-

Re-acidify the aqueous phase to pH 2.2 with 4N HCl and extract with the CH₂Cl₂/THF mixture.

-

Combine the organic extracts and concentrate to give a crude solid.

-

Triturate the solid with diethyl ether and dry under vacuum to yield 4-cyanophenylboronic acid as a white powder.

Synthesis of 4-Fluorophenylboronic Acid

This synthesis typically proceeds via the Grignard reagent of 4-bromofluorobenzene.

Materials:

-

4-Bromofluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Trimethyl borate

-

Hydrochloric acid (aqueous)

Procedure:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of 4-bromofluorobenzene in anhydrous diethyl ether or THF to the magnesium turnings to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent has formed, cool the reaction mixture to -78 °C.

-

Slowly add trimethyl borate to the cooled Grignard solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or an organic solvent mixture) to yield pure 4-fluorophenylboronic acid.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as a function of pH.

Workflow:

dot

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Procedure:

-

Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa of the boronic acid.

-

Prepare a stock solution of the boronic acid in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of sample solutions by diluting a fixed amount of the boronic acid stock solution into each of the buffer solutions.

-

Measure the UV-Vis absorption spectrum for each sample solution.

-

Select a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the boronic acid.

-

Plot the absorbance at the selected wavelength against the pH of the buffer solutions.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Conclusion

The cyano and fluoro groups exert distinct and powerful electronic effects on boronic acids, significantly influencing their acidity and reactivity. The cyano group, with its strong inductive and resonance effects, is a more potent electron-withdrawing group than fluorine, resulting in a greater increase in the Lewis acidity of the boronic acid. These electronic modifications are critical in the context of the Suzuki-Miyaura coupling and other reactions, where they can be harnessed to fine-tune reactivity and achieve desired synthetic outcomes. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers seeking to leverage the unique properties of cyano- and fluoro-substituted boronic acids in drug discovery, materials science, and beyond. A thorough understanding of these electronic effects is paramount for the rational design and successful application of these versatile chemical building blocks.

References

- 1. mdpi.com [mdpi.com]

- 2. americanelements.com [americanelements.com]

- 3. 126747-14-6|4-Cyanophenylboronic acid|BLD Pharm [bldpharm.com]

- 4. 4-Cyanophenylboronic acid | CAS#:126747-14-6 | Chemsrc [chemsrc.com]

- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Navigating the Safety Profile of 2-Cyano-6-fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for 2-Cyano-6-fluorophenylboronic acid (CAS No: 656235-44-8), a key reagent in contemporary chemical synthesis. The information is compiled to assist researchers, scientists, and professionals in drug development in ensuring safe handling, storage, and emergency response. All data is presented to facilitate quick reference and comprehension, adhering to the highest standards of laboratory safety.

Physicochemical and Hazard Data at a Glance

The following tables summarize the key quantitative data and hazard classifications for this compound. This information has been compiled from various Safety Data Sheets (SDS) and chemical supplier information.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BFNO₂ | [1][2][3] |

| Molecular Weight | 164.93 g/mol | [1][2][3] |

| Physical Form | Solid | |

| Purity | ≥95% | [4] |

| Melting Point | Data not available | [5] |

| Boiling Point | Data not available | [5] |

| Density | Data not available | [5] |

| Solubility | Data not available | N/A |

Table 2: Hazard Identification and Classification

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Oral Toxicity | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |

GHS Pictogram based on hazard statements.

Core Experimental and Safety Protocols

The following protocols are derived from standard laboratory safety procedures as outlined in the Safety Data Sheets for this compound.

Protocol 1: Standard Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

-

Eye and Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[3]

-

Skin Protection :

-

Respiratory Protection : If ventilation is inadequate or for nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use appropriate respirator cartridges.[3]

-

Hygiene Practices :

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the chemical.

-

Protocol 2: Storage and Incompatibility

-

Storage Conditions : Store in a tightly closed container in a dry, well-ventilated place.[3] Some suppliers recommend refrigerated or -20°C storage for maximum stability.[2]

-

Incompatible Materials : Keep away from strong oxidizing agents and strong acids.

-

Handling Practices : Avoid dust formation and accumulation.

Protocol 3: Accidental Release and Spill Cleanup

-

Immediate Actions :

-

Evacuate personnel from the immediate spill area.

-

Ensure adequate ventilation.

-

Avoid breathing dust.[3]

-

-

Containment and Cleanup :

-

Wear full personal protective equipment (PPE) as described in Protocol 1.

-

Carefully sweep up the solid material without creating dust.

-

Collect the spilled material in a suitable, closed container for disposal.[3]

-

-

Environmental Precautions : Prevent the product from entering drains or waterways.[3]

-

Final Decontamination : Clean the spill area thoroughly with appropriate materials.

Protocol 4: First Aid Measures

-

General Advice : Move the affected person out of the dangerous area and consult a physician. Show the Safety Data Sheet to the medical personnel.[3]

-

If Inhaled : Move the person into fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3]

-

In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[3]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Visualized Safety and Hazard Information

The following diagrams provide a visual representation of the logical workflow for handling emergencies and the GHS hazard classifications for this compound.

References

An In-depth Technical Guide to the Handling and Disposal of 2-Cyano-6-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and disposal of 2-Cyano-6-fluorophenylboronic acid (CAS RN: 656235-44-8). The information is compiled to ensure the safety of laboratory personnel and to maintain compliance with standard safety protocols.

Chemical and Physical Properties

This compound is a solid organic compound utilized in various chemical syntheses.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C7H5BFNO2 | [1][2][3] |

| Molecular Weight | 164.93 g/mol | [1][2][3] |

| Physical Form | Solid | [1] |

| Purity | 96% | [1] |

| Appearance | Off-white solid | [4] |

| Melting Point | 101 - 110 °C / 213.8 - 230 °F | [4] |

| Boiling Point | Not available | [5] |

| Density | Not available | [5] |

| Solubility | No data available | [4] |

| Storage Temperature | Ambient Storage, some sources recommend -20°C or refrigerated | [3][6][7] |

Hazard Identification and Safety Information

This compound is classified as hazardous.[7] The signal word for this compound is "Warning".[1]

GHS Pictogram:

-

GHS07: Harmful/Irritant[1]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed methodologies for key procedures are crucial for minimizing risk and ensuring experimental integrity.

3.1. Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

-

Eye Protection: Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6][7][9]

-

Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[10] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7][9]

3.2. Handling and Storage Protocol

-

Handling:

-

Storage:

3.3. First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7][10]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7][10]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][10]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7][10]

3.4. Accidental Release Measures (Spill Protocol)

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Cleaning Up:

3.5. Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][10]

-

Hazardous Combustion Products: Burning may produce carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, nitrogen oxides (NOx), and hydrogen halides.[7][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][6]

3.6. Disposal Protocol

-

Product Disposal: This material should be disposed of by a licensed professional waste disposal service.[10] It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[10]

-

Contaminated Packaging: Dispose of as unused product.[10]

-

Regulations: Observe all federal, state, and local environmental regulations.[8]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Caption: Safe handling and disposal workflow for this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]

- 3. usbio.net [usbio.net]

- 4. fishersci.com [fishersci.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | CAS#:656235-44-8 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.cn [capotchem.cn]

- 11. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Cyano-6-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful, palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. The use of functionalized boronic acids as coupling partners allows for the introduction of diverse structural motifs.

2-Cyano-6-fluorophenylboronic acid is a valuable building block in medicinal chemistry. The presence of the ortho-cyano and fluoro substituents can significantly influence the physicochemical properties of the resulting biaryl products, affecting parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets. However, the steric hindrance and electron-withdrawing nature of these ortho-substituents present unique challenges for the Suzuki-Miyaura coupling, often requiring carefully optimized reaction conditions to achieve high yields.

These application notes provide an overview of the key considerations and detailed protocols for the successful palladium-catalyzed cross-coupling of this compound with various aryl and heteroaryl halides.

Key Considerations for Coupling with this compound

The steric hindrance imposed by the 2,6-disubstitution of this compound can impede the transmetalation step in the catalytic cycle. Additionally, the electron-withdrawing nature of the cyano and fluoro groups can affect the nucleophilicity of the boronic acid. To overcome these challenges, careful selection of the catalyst system, base, and solvent is crucial.

-

Catalyst System: Highly active palladium catalysts are generally required. Systems employing bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs) have proven effective for coupling sterically demanding substrates. Palladium precatalysts, which are air- and moisture-stable and readily form the active Pd(0) species in situ, are often preferred for their convenience and reproducibility.

-

Base: The choice of base is critical for the activation of the boronic acid and to facilitate the transmetalation step. While common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) can be effective, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary for challenging couplings, particularly with less reactive aryl chlorides.[1] The use of aqueous base solutions is common, but in some cases, anhydrous conditions with bases like potassium fluoride (KF) can be advantageous.

-

Solvent: A variety of solvents can be employed, with the choice often depending on the specific substrates and reaction temperature. Common solvent systems include mixtures of an organic solvent (e.g., toluene, dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF)) and water to dissolve the inorganic base.[2] For certain applications, anhydrous conditions may be preferred to minimize protodeboronation of the boronic acid.

-

Reaction Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system employed. Microwave irradiation can also be utilized to accelerate the reaction.[1]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of aryl boronic acids with structural similarities to this compound, providing a starting point for optimization.

Table 1: Coupling of Sterically Hindered Arylboronic Acids with Aryl Halides

| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (0.1) | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | 90 |

| 2 | 2-Bromotoluene | Mesitylboronic acid | Pd(PPh₃)₄ (3) | - | Ba(OH)₂ | DME/H₂O | 80 | 2 | 99 |

| 3 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ | Dioxane | 80 | 24 | 98 |

Data synthesized from representative literature for similar sterically hindered or fluorinated substrates.[1][2]

Table 2: Coupling of Functionalized Arylboronic Acids with Heteroaryl Halides

| Entry | Heteroaryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 95 |

| 2 | 3-Bromothiophene | 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |

| 3 | 6-Chloropurine derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 24 | 77 |

Data synthesized from representative literature for heteroaryl couplings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a general starting point for the coupling of this compound with a variety of aryl bromides.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

-

Schlenk flask or reaction vial

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent mixture (5 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Challenging Couplings (e.g., with Aryl Chlorides)

This protocol utilizes a more active catalyst system suitable for less reactive aryl chlorides or more sterically hindered substrates.

Materials:

-

This compound (1.5 equiv)

-

Aryl chloride (1.0 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Solvent (e.g., Dioxane/Water mixture, 10:1)

-

Schlenk flask or reaction vial

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an inert atmosphere glovebox or using Schlenk technique, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), palladium precatalyst (0.02 mmol), and base (2.0 mmol) to a reaction vessel.

-

Add the degassed solvent mixture (5 mL).

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-